molecular formula C11H20 B1638098 1,4-Undecadiene CAS No. 53786-93-9

1,4-Undecadiene

Cat. No.: B1638098
CAS No.: 53786-93-9
M. Wt: 152.28 g/mol
InChI Key: KHZYHTLTISWFGH-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1, 4-Undecadiene belongs to the class of organic compounds known as alkadienes. These are acyclic hydrocarbons that contain exactly two carbon-to-carbon double bonds. 1, 4-Undecadiene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 4-undecadiene is primarily located in the membrane (predicted from logP).

Scientific Research Applications

  • Twisted Amide Reduction and Synthesis of Derivatives :

    • The synthesis of a benzo-1-aza-adamantane derivative, utilizing the Wolff-Kishner reduction of a "twisted" amide, demonstrates a novel application of 1,4-Undecadiene in synthesizing complex molecular structures (Bashore et al., 2003).
  • Ring-Closing Metathesis (RCM) and Ring Fragmentation Strategy :

    • The use of a temporary one-atom internal tether in 1,9-deca- and 1,10-undecadienes allows efficient ring-closing metathesis (RCM), leading to the synthesis of medium-sized carbocycles which are otherwise challenging to construct (Rodríguez et al., 2000).
  • Chemical Analysis and Environmental Applications :

    • A new liquid-phase microextraction method based on the solidification of floating organic drop, utilizing 1-undecanol, showcases an efficient, affordable, and convenient technique for the extraction and determination of low concentrations of polycyclic aromatic hydrocarbons (PAHs) in water samples (Zanjani et al., 2007).
  • Synthesis of Medium-sized Rings :

    • The addition of an ethylcopper complex to 1-octyne results in the synthesis of (E)-5-ethyl-1,4-undecadiene, a method that indicates the utility of this compound in constructing complex molecular structures with medium-sized rings (Iyer & Helquist, 2003).
  • Catalyst-Free Synthesis of Nitrogen Containing Spiro Heterocycles :

    • The synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via double Michael addition, without the need for any catalyst, presents an efficient route for creating nitrogen-containing spiro heterocycles, demonstrating another dimension of chemical applications for this compound derivatives (Aggarwal et al., 2014).

Properties

CAS No.

53786-93-9

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

(4E)-undeca-1,4-diene

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,7,9H,1,4-6,8,10-11H2,2H3/b9-7+

InChI Key

KHZYHTLTISWFGH-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC/C=C/CC=C

SMILES

CCCCCCC=CCC=C

Canonical SMILES

CCCCCCC=CCC=C

55976-13-1
53786-93-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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